molecular formula C18H13Cl2NOS B3956963 (3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B3956963
M. Wt: 362.3 g/mol
InChI Key: GWRWAXHWHAQTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophenes and indoles This compound is characterized by the presence of a dichlorobenzothiophene moiety linked to a dihydroindole group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3,6-Dichloro-1-benzothiophene: This can be achieved through the chlorination of benzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of 2-Methyl-2,3-dihydroindole: This involves the reduction of 2-methylindole using a reducing agent like lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of 3,6-dichloro-1-benzothiophene with 2-methyl-2,3-dihydroindole in the presence of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired methanone bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups in the benzothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone apart from similar compounds is its unique combination of the benzothiophene and dihydroindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS/c1-10-8-11-4-2-3-5-14(11)21(10)18(22)17-16(20)13-7-6-12(19)9-15(13)23-17/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWAXHWHAQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 5
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 6
(3,6-Dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.